2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (non-preferred name)
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Overview
Description
2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique pentacyclic structure and the presence of a trifluoromethyl group
Preparation Methods
The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pentacyclic core through a series of cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other pentacyclic structures with different substituents. For example:
- 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate These compounds share the pentacyclic core but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific trifluoromethyl substitution, which can significantly influence its reactivity and interactions.
Properties
Molecular Formula |
C27H19F3N2O3 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H19F3N2O3/c28-27(29,30)14-6-5-7-15(12-14)31-20(33)13-32-25(34)23-21-16-8-1-2-9-17(16)22(24(23)26(32)35)19-11-4-3-10-18(19)21/h1-12,21-24H,13H2,(H,31,33) |
InChI Key |
RIVCMCUBHXBSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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